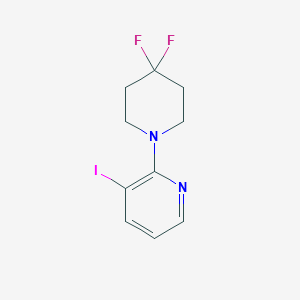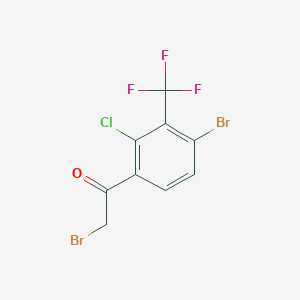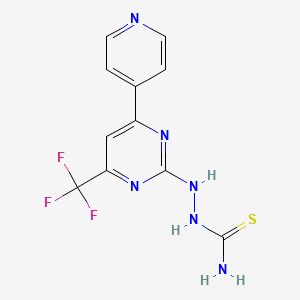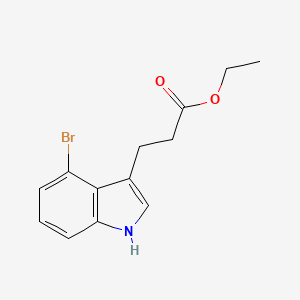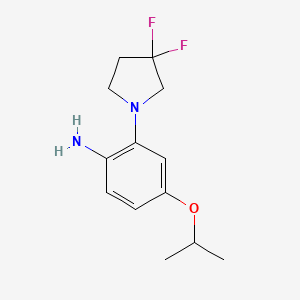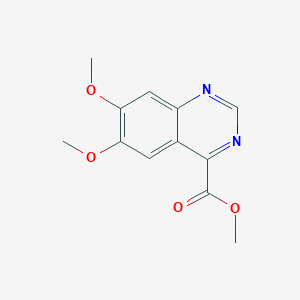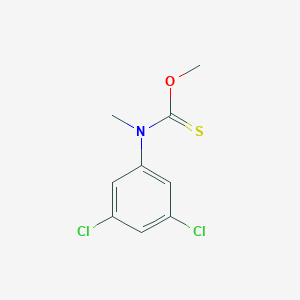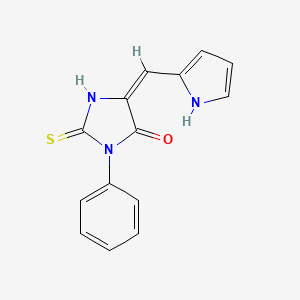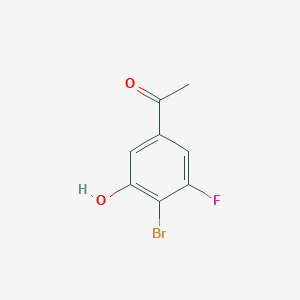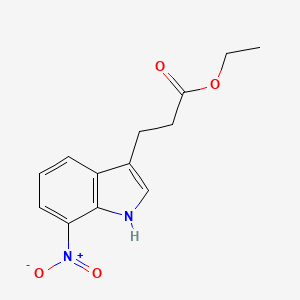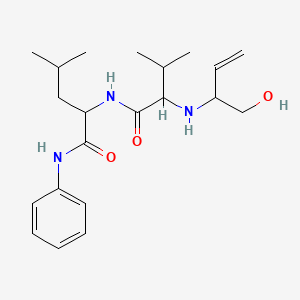
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy-butenyl group, valinyl and leucinyl residues, and an anilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting with the preparation of the hydroxy-butenyl intermediate. This intermediate is then coupled with L-valine and L-leucine residues through peptide bond formation. The final step involves the attachment of the anilide group. The reaction conditions often require the use of protecting groups, coupling reagents such as EDCI or DCC, and solvents like DMF or DCM.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The anilide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP can be used under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted anilide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its peptide-like structure makes it a valuable tool for investigating enzyme-substrate relationships and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving peptide-based pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Amide
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Ester
- N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Thioester
Uniqueness
(R,S)-N-2-(1-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is unique due to its anilide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and binding affinity to molecular targets, making it more effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[[2-(1-hydroxybut-3-en-2-ylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C21H33N3O3/c1-6-16(13-25)22-19(15(4)5)21(27)24-18(12-14(2)3)20(26)23-17-10-8-7-9-11-17/h6-11,14-16,18-19,22,25H,1,12-13H2,2-5H3,(H,23,26)(H,24,27) |
InChI Key |
YVIWGLISZALAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


